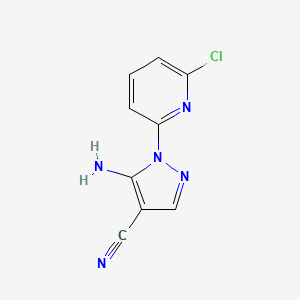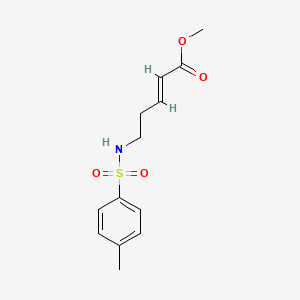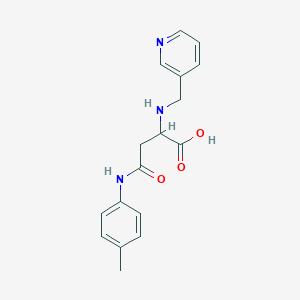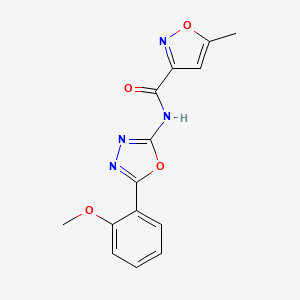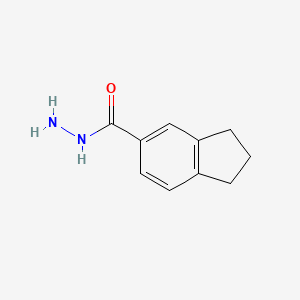
2,3-dihydro-1H-indene-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,3-dihydro-1H-indene-5-carbohydrazide” is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2,3-dihydro-1H-indene-5-carbohydrazide” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3-dihydro-1H-indene-5-carbohydrazide” include a molecular weight of 176.22 . More detailed properties can be found in the related documents .Scientific Research Applications
- DDR1 Kinase Inhibition : 2,3-dihydro-1H-indene-5-carbohydrazide derivatives have been investigated for their potential as inhibitors of the discoidin domain receptor 1 (DDR1) kinase. For instance, compound 7c demonstrated potent inhibition of DDR1 with an IC50 value of 5.6 nM .
Medicinal Chemistry and Drug Development
Mechanism of Action
Target of Action
The primary target of 2,3-dihydro-1H-indene-5-carbohydrazide is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds to and is activated by collagens, which are the most abundant components in the extracellular matrix .
Mode of Action
2,3-dihydro-1H-indene-5-carbohydrazide interacts with DDR1, binding with high affinity . This binding suppresses the kinase activity of DDR1, inhibiting collagen-induced DDR1 signaling . The interaction between 2,3-dihydro-1H-indene-5-carbohydrazide and DDR1 results in the inhibition of epithelial mesenchymal transition .
Biochemical Pathways
The binding of 2,3-dihydro-1H-indene-5-carbohydrazide to DDR1 affects several biochemical pathways. The inhibition of DDR1 signaling disrupts the normal function of the extracellular matrix, which plays a crucial role in cell adhesion, differentiation, migration, and proliferation .
Pharmacokinetics
The compound’s interaction with ddr1 suggests that it is able to reach its target in the body
Result of Action
The result of 2,3-dihydro-1H-indene-5-carbohydrazide’s action is the suppression of DDR1 signaling, leading to the inhibition of epithelial mesenchymal transition . This can suppress the formation of pancreatic cancer cells .
Action Environment
The action of 2,3-dihydro-1H-indene-5-carbohydrazide is influenced by the environment within the body. Factors such as the presence of collagens, the state of the extracellular matrix, and the specific characteristics of the cellular environment can all impact the efficacy and stability of 2,3-dihydro-1H-indene-5-carbohydrazide .
properties
IUPAC Name |
2,3-dihydro-1H-indene-5-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-12-10(13)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUMZGWCYRPUOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butyl-1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2562317.png)
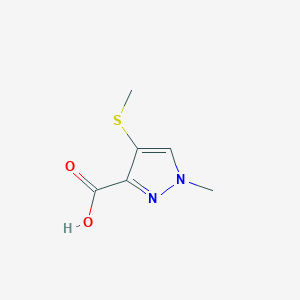
![N-(benzo[d]thiazol-2-yl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide](/img/structure/B2562319.png)
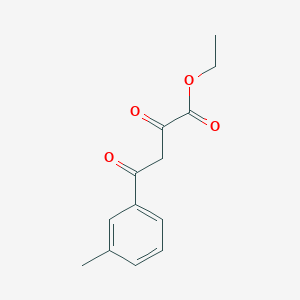
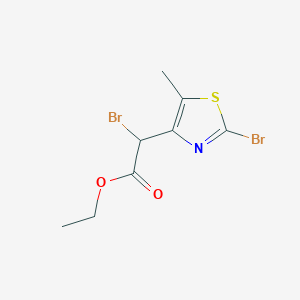

![(1S,4R,5R)-4-Fluorobicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2562325.png)
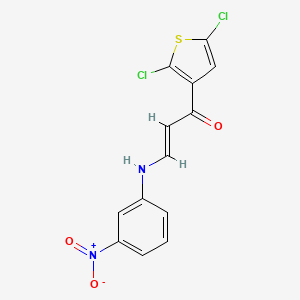
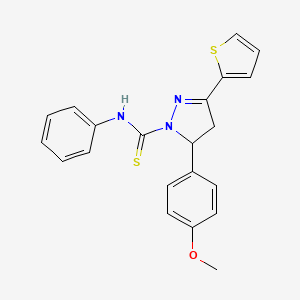
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2562333.png)
